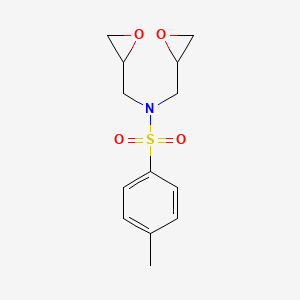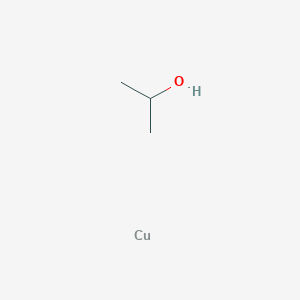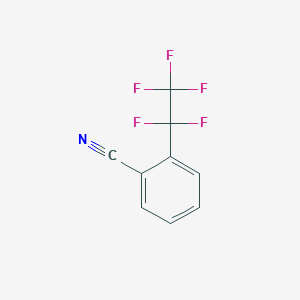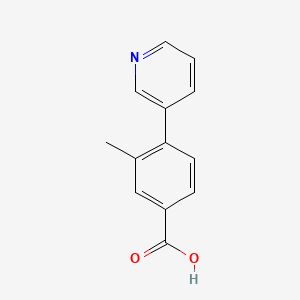
3-amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-amino-1-cyclopropyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-amino-1-cyclopropyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-amino-1-cyclopropyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-amino-1-cyclopropyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved in these interactions are still under investigation, but they are believed to include modulation of signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
3-amino-1-cyclopropyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:
3-amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2(1H)-one: This compound has a similar structure but lacks the dihydropyridinone moiety.
3-amino-1-cyclopropyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-thione: This compound has a sulfur atom replacing the oxygen in the dihydropyridinone ring.
The uniqueness of 3-amino-1-cyclopropyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one lies in its specific chemical structure, which imparts distinct reactivity and biological activity .
Propriétés
Formule moléculaire |
C9H9F3N2O |
|---|---|
Poids moléculaire |
218.18 g/mol |
Nom IUPAC |
3-amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-4-3-6(13)8(15)14(7)5-1-2-5/h3-5H,1-2,13H2 |
Clé InChI |
PXDWMDCTBOIMRE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C(=CC=C(C2=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12087980.png)

![1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12087989.png)
![potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate](/img/structure/B12087992.png)



![4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol](/img/structure/B12088028.png)


![7-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12088047.png)
![[2,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B12088052.png)

